molecular formula C9H13F2NO B2942819 N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide CAS No. 2163556-88-3

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide

Cat. No. B2942819
CAS RN: 2163556-88-3
M. Wt: 189.206
InChI Key: RVYASNDNUOBVHF-UHFFFAOYSA-N
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Description

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide, also known as DMCPA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. DMCPA is a cyclobutyl derivative of enamide, and its unique structure has led to numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide is not fully understood, but it is believed to interact with the GABAergic system in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide in lab experiments is its unique structure, which allows for the investigation of its specific pharmacological properties. However, one limitation is that its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are numerous potential future directions for research on N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further investigation into its mechanism of action and effects on the GABAergic system could lead to the development of new drugs for anxiety and seizure disorders. Overall, this compound has the potential to be a valuable tool in the field of pharmacology and neuroscience.

Synthesis Methods

The synthesis of N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide involves the reaction of 3,3-difluorocyclobutanone with propargylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain this compound in a high yield.

Scientific Research Applications

N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential as a pharmacological agent. It has been shown to have a variety of effects on the central nervous system, including anticonvulsant, anxiolytic, and sedative properties. In addition, this compound has been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[(3,3-difluoro-1-methylcyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO/c1-3-7(13)12-6-8(2)4-9(10,11)5-8/h3H,1,4-6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYASNDNUOBVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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